tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-b]pyridine scaffold: This can be achieved through a multicomponent reaction involving 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid.
Introduction of the spirocyclic azetidine ring: This step involves the cyclization of the intermediate product to form the spirocyclic structure.
Fluorination and tert-butyl protection:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The spirocyclic structure and fluorine atom make this compound a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers can use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism by which tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions, while the fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate include other spirocyclic and fluorinated heterocycles. For example:
- tert-Butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
- 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
These compounds share structural similarities but differ in specific functional groups and substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C14H17FN2O3 |
---|---|
Molecular Weight |
280.29 g/mol |
IUPAC Name |
tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)6-9-4-5-10(15)16-11(9)19-14/h4-5H,6-8H2,1-3H3 |
InChI Key |
JLAKBLGORYPIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3=C(O2)N=C(C=C3)F |
Origin of Product |
United States |
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